molecular formula C14H21BO2 B1316008 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 401797-00-0

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1316008
CAS RN: 401797-00-0
M. Wt: 232.13 g/mol
InChI Key: HWIMTTLCFONAAB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, referred to as DMDTD, is an organic compound belonging to the family of borolanes which are dioxaborolanes with two carbon-boron bonds. DMDTD has been studied extensively in the past few decades due to its versatility and potential applications in a wide range of fields, including organic synthesis, catalysis, and materials science.

Scientific Research Applications

Catalysis and Synthesis

One significant application of derivatives of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in catalysis and synthesis processes. For instance, a method for the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyzed by palladium complexes is known for its high regio- and stereoselectivity. This process is vital for the production of homoallylic alcohols, demonstrating the compound's utility in creating valuable intermediates in organic synthesis (Chang et al., 2005).

Structural Analysis and Material Properties

The compound's crystallographic characteristics have been extensively studied, revealing insights into its structure and bonding properties. For instance, research on the (μ2-Pinacolato-O,O')-bis(pinacolato-O,O')-diboxoran compound, closely related to the 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, provides crucial information about the molecular configuration and bond lengths, showcasing the compound's importance in crystallography and material science (Clegg et al., 1996).

Development of Novel Materials

The synthesis of novel materials, such as boron-containing polyenes and stilbene derivatives, highlights the compound's role in advancing material science. These materials are being explored for various applications, including their potential use in Liquid Crystal Display (LCD) technology and as intermediates for creating conjugated polyene materials (Das et al., 2015).

Medicinal Chemistry and Drug Development

Even though drug use and dosage details were excluded from this summary, it's noteworthy to mention that the compound's derivatives are being studied in the field of medicinal chemistry for their potential therapeutic applications. For example, the synthesis of boron-containing resveratrol analogs is underway to explore their utility in treating neurodegenerative diseases (Das et al., 2011).

Mechanism of Action

Target of Action

The compound 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The organoboron compound is transferred from boron to palladium in a process known as transmetalation . This process is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic molecules . The reaction can be used to construct a wide variety of functionalized biaryl compounds, which are common structural motifs in many natural products, pharmaceuticals, and materials .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness in the suzuki–miyaura reaction is influenced by factors such as its stability and reactivity .

Result of Action

The primary result of the action of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules .

Action Environment

The efficacy and stability of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki–Miyaura reaction can be influenced by various environmental factors. These include the presence of a suitable base, the temperature of the reaction, and the nature of the palladium catalyst . The compound is generally stable and readily prepared, making it a valuable tool in synthetic chemistry .

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-12(9-11(10)2)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIMTTLCFONAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579280
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

401797-00-0
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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